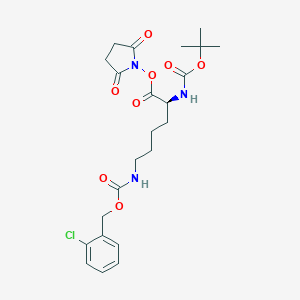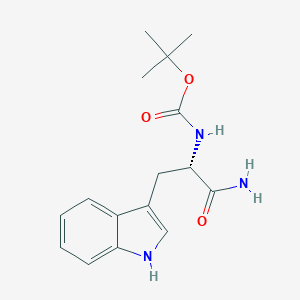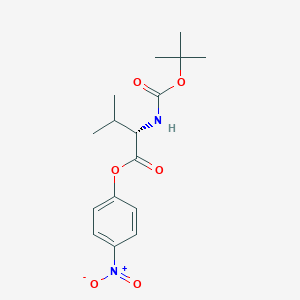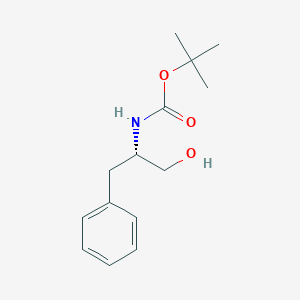
N-Boc-L-Phenylalaninol
Übersicht
Beschreibung
N-Boc-L-phenylalaninol, also known as N-tert-butoxycarbonyl-L-phenylalaninol, is a derivative of the amino acid L-phenylalanine. It is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions. The compound has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .
Wissenschaftliche Forschungsanwendungen
N-Boc-L-phenylalaninol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various biochemically active compounds and peptides.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of protease inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
N-Boc-L-phenylalaninol is primarily used in peptide synthesis . It serves as an intermediate in the synthesis of biochemically active compounds . .
Mode of Action
It is known to be involved in the synthesis of biochemically active compounds
Biochemical Pathways
This compound is used in the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties , suggesting that this compound may indirectly influence various biochemical pathways through its role in the synthesis of these inhibitors.
Pharmacokinetics
It is known that the compound is insoluble in water , which could potentially affect its absorption and distribution in biological systems.
Result of Action
As an intermediate in the synthesis of biochemically active compounds , the primary result of this compound’s action is the formation of these compounds. These compounds can have various molecular and cellular effects, depending on their specific biochemical activity. For example, the hydroxyethylene dipeptide isosteres synthesized using this compound have enzyme inhibition properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility could affect its action in aqueous environments . Additionally, storage conditions can impact its stability . This compound should be stored in a cool, dry place, away from oxidizing agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Boc-L-phenylalaninol can be synthesized from N-Boc-L-phenylalanine through a reduction process. The typical synthetic route involves the reduction of N-Boc-L-phenylalanine methyl ester using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of N-Boc-L-phenylalanine using palladium on carbon (Pd/C) as a catalyst. This method offers high yields and can be easily scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-L-phenylalaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form N-Boc-L-phenylalaninal.
Reduction: The compound can be further reduced to form N-Boc-L-phenylalanine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a leaving group.
Major Products
Oxidation: N-Boc-L-phenylalaninal
Reduction: N-Boc-L-phenylalanine
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
N-Boc-L-phenylalaninol is unique due to its specific structure and properties. Similar compounds include:
N-Boc-L-phenylalanine: Used as a precursor in the synthesis of this compound.
N-Boc-D-phenylalaninol: The enantiomer of this compound, used in similar applications but with different stereochemistry.
N-Boc-L-phenylalaninal: An oxidized form of this compound, used in the synthesis of hydroxyethylene dipeptide isosteres
This compound stands out due to its stability, ease of synthesis, and versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDMDVMMCXTMO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369969 | |
| Record name | N-Boc-L-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66605-57-0 | |
| Record name | N-Boc-L-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

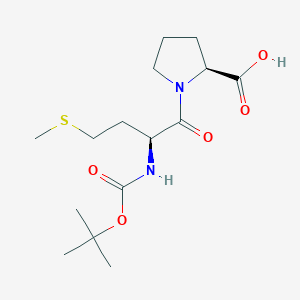
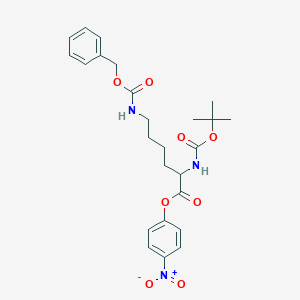
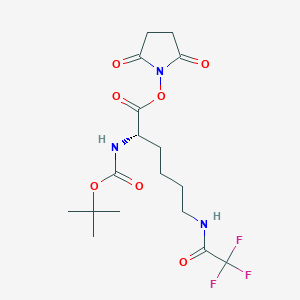
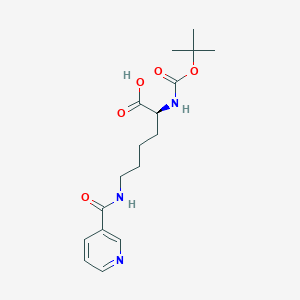
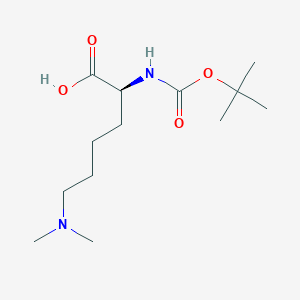
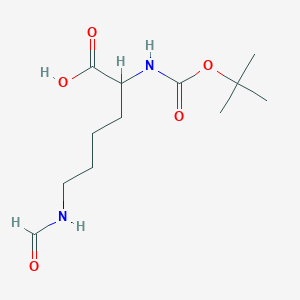
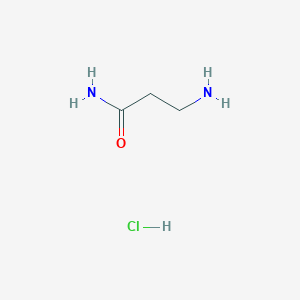
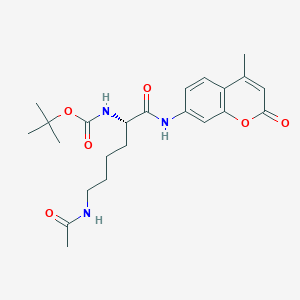
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)
